METHYL 4-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE
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Overview
Description
METHYL 4-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene core with a thienylsulfonyl group and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the thienylsulfonyl group and the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Various substitution reactions can occur at the naphthalene or thienylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
METHYL 4-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE shares similarities with other naphthalene-based compounds and thienylsulfonyl derivatives.
- Compounds such as this compound and its analogs are often compared for their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16N2O5S2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 4-[[(4Z)-1-oxo-4-thiophen-2-ylsulfonyliminonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C22H16N2O5S2/c1-29-22(26)14-8-10-15(11-9-14)23-19-13-18(16-5-2-3-6-17(16)21(19)25)24-31(27,28)20-7-4-12-30-20/h2-13,23H,1H3/b24-18- |
InChI Key |
BWRDRJXLTAYQCR-MOHJPFBDSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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